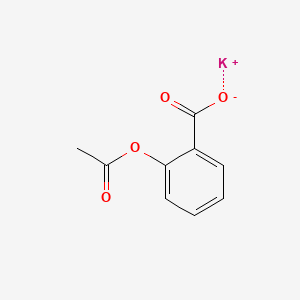

Aspirin potassium

Description

Structure

3D Structure of Parent

Properties

CAS No. |

25817-25-8 |

|---|---|

Molecular Formula |

C9H7KO4 |

Molecular Weight |

218.25 g/mol |

IUPAC Name |

potassium;2-acetyloxybenzoate |

InChI |

InChI=1S/C9H8O4.K/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h2-5H,1H3,(H,11,12);/q;+1/p-1 |

InChI Key |

JTHVJAYASQZXKB-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)[O-].[K+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Potassium Acetylsalicylate from Salicylic Acid

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of potassium acetylsalicylate, a water-soluble salt of acetylsalicylic acid. The synthesis is a two-step process beginning with the acetylation of salicylic (B10762653) acid to form acetylsalicylic acid (aspirin), followed by a neutralization reaction to yield the final potassium salt. This document is intended for researchers, chemists, and professionals in drug development, offering detailed methodologies, quantitative data, and process visualizations.

Overall Synthesis Pathway

The conversion of salicylic acid to potassium acetylsalicylate proceeds through two primary chemical transformations:

-

Esterification: The phenolic hydroxyl group of salicylic acid is acetylated using acetic anhydride (B1165640) with an acid catalyst. This step yields acetylsalicylic acid.

-

Neutralization: The carboxylic acid group of acetylsalicylic acid is neutralized by a potassium base, such as potassium carbonate, to form the potassium acetylsalicylate salt.[1]

Experimental Protocols

The following sections provide detailed methodologies for each step of the synthesis.

This procedure is a standard acid-catalyzed esterification.[2][3]

Materials:

-

Salicylic Acid: 2.0 g (approx. 0.015 mol)

-

Acetic Anhydride: 5 mL (approx. 0.05 mol)

-

Concentrated Sulfuric Acid (H₂SO₄) or 85% Phosphoric Acid (H₃PO₄): 5 drops (catalyst)

-

Deionized Water

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

Place 2.0 g of salicylic acid into a 125-mL Erlenmeyer flask.

-

In a fume hood, carefully add 5 mL of acetic anhydride, followed by 5 drops of concentrated sulfuric or phosphoric acid.[2]

-

Gently swirl the flask until the salicylic acid is fully dissolved.

-

Heat the flask in a warm water bath (70-80°C) for 10-15 minutes.[2][4]

-

Allow the flask to cool to room temperature. To facilitate crystallization, scratch the inner walls of the flask with a glass rod.

-

Once crystal formation is complete, add 50 mL of cold deionized water to the mixture and cool the flask in an ice bath to maximize precipitation.[2]

-

Collect the crude acetylsalicylic acid crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals several times with small portions of cold deionized water.[2]

-

Purification (Recrystallization): Dissolve the crude product in a minimal amount of warm ethanol (approx. 15 mL) and pour the solution into warm water (approx. 25 mL). Allow the solution to cool slowly to form pure crystals.

-

Filter the purified crystals, dry them on a watch glass, and weigh the final product to determine the yield.

This protocol is adapted from a high-yield method described in U.S. Patent 4,783,551.[1] This reaction involves the neutralization of acetylsalicylic acid with potassium carbonate in an acetone-water solvent system.

Materials:

-

Acetylsalicylic Acid (mesh #80): 50.0 g (0.275 mol)

-

Potassium Carbonate (K₂CO₃): 19.0 g (0.135 mol)

-

Deionized Water

Procedure:

-

Stir 50.0 g of finely ground acetylsalicylic acid with 175 mL of acetone in a suitable reaction vessel. The temperature may drop as the acid partially dissolves.

-

Prepare a solution of 19.0 g of potassium carbonate in 17 mL of deionized water.

-

Slowly add the potassium carbonate solution to the stirring acetylsalicylic acid-acetone mixture.

-

A crystalline precipitate of potassium acetylsalicylate will form, and the temperature of the mixture will rise.[1]

-

After the addition is complete, cool the mixture to 7-8°C in an ice bath to ensure complete precipitation.

-

Filter the solid product using a Buchner funnel.

-

Wash the collected crystals with three 25 mL portions of cold acetone to remove any unreacted starting material and impurities.[1]

-

Air-dry the final product. For complete dryness, a vacuum desiccator over calcium chloride can be used.[1] The reported yield for this specific protocol is approximately 88%.[1]

Experimental Synthesis Workflow

The following diagram visualizes the complete laboratory workflow, from starting reagents to the final purified product.

Quantitative Data Summary

The following table summarizes quantitative data from various experimental examples for the synthesis of potassium acetylsalicylate from acetylsalicylic acid and potassium carbonate, as described in U.S. Patent 4,783,551.[1] This data highlights how variations in solvent volume and reaction medium affect the final yield.

| Acetylsalicylic Acid (g) | Moles (ASA) | Potassium Carbonate (g) | Moles (K₂CO₃) | Water (mL) | Organic Solvent | Solvent Vol. (mL) | Reported Yield (%) |

| 100 | 0.55 | 38 | 0.27 | 32 | Isopropanol | 300 | 77.0 |

| 100 | 0.55 | 38 | 0.27 | 32 | Acetone | 350 | 77.7 |

| 50 | 0.275 | 19 | 0.135 | 17 | Acetone | 175 | 88.0 |

| 100 | 0.55 | 38 | 0.27 | 32 | Acetone | 200 | 68.5 |

| 20 | 0.11 | 8 | 0.058 | 10 | Acetone | 20 | 59.0 |

Product Characterization

Purity of Intermediates: The purity of the acetylsalicylic acid intermediate can be qualitatively assessed using the ferric chloride test. Salicylic acid, which contains a phenolic hydroxyl group, produces a distinct violet color in the presence of ferric chloride solution. A properly purified acetylsalicylic acid product should yield a negative test (no color change), indicating the absence of unreacted salicylic acid.[2]

Final Product Analysis: Characterization of the final potassium acetylsalicylate product would involve standard analytical techniques. Although not detailed in the cited protocols, these would typically include:

-

Infrared (IR) Spectroscopy: To confirm the presence of the carboxylate salt and ester functional groups and the absence of the carboxylic acid hydroxyl group.

-

Elemental Analysis or Atomic Absorption Spectroscopy: To determine the potassium content and confirm the correct stoichiometry.[5]

-

Melting Point Analysis: To assess purity, although salts like this often decompose at high temperatures rather than melting cleanly.

References

- 1. US4783551A - Potassium acetylsalicylate addition compound and process of preparing - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. Synthesis of aspirin on a microscale | Class experiment | RSC Education [edu.rsc.org]

- 5. Potassium- Determination by AAS | OIV [oiv.int]

An In-depth Technical Guide on the Chemical and Physical Properties of Aspirin Potassium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspirin (B1665792), or acetylsalicylic acid, is a cornerstone of modern pharmacology, widely recognized for its analgesic, anti-inflammatory, antipyretic, and antiplatelet properties. However, its acidic nature and limited aqueous solubility can lead to gastrointestinal irritation. The formation of salts, such as aspirin potassium salt (potassium acetylsalicylate), represents a key strategy to enhance solubility and potentially improve its biopharmaceutical profile. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound salt, complete with detailed experimental protocols and data presented for clarity and comparative analysis.

Chemical and Physical Properties

This compound salt is the potassium salt of acetylsalicylic acid. The formation of the salt involves the deprotonation of the carboxylic acid group of acetylsalicylic acid.

Table 1: General Chemical Properties of this compound Salt

| Property | Value | Source |

| Chemical Name | Potassium 2-(acetyloxy)benzoate | IUPAC |

| Synonyms | Potassium acetylsalicylate, this compound | PubChem[1] |

| Molecular Formula | C₉H₇KO₄ | PubChem[1] |

| Molecular Weight | 218.25 g/mol | PubChem[1] |

Table 2: Physicochemical Data of Aspirin and its Potassium Salt

| Property | Acetylsalicylic Acid (Aspirin) | Potassium Acetylsalicylate | Notes |

| Melting Point | 135-136 °C | Data not readily available for the neutral salt. An acid salt has been reported to melt at 168-170°C. | The melting point of the salt is expected to be significantly different from the parent acid. |

| pKa | ~3.5 | Not applicable (salt) | The pKa of the parent acid is crucial for understanding the salt's behavior in solution. |

| Aqueous Solubility | 3 mg/mL (at 25°C) | Readily soluble in water | Quantitative solubility data for the potassium salt is not widely published, but it is known to be significantly more soluble than the free acid. |

| Solubility in other solvents | Soluble in ethanol (B145695) (200 mg/mL), DMSO | A composition containing potassium acetylsalicylate is soluble in methanol (B129727) to the extent of about 35 g in 100 ml.[2] | - |

Experimental Protocols

Synthesis of Potassium Acetylsalicylate

This protocol describes a laboratory-scale synthesis of potassium acetylsalicylate from acetylsalicylic acid and potassium carbonate.

Materials:

-

Acetylsalicylic acid

-

Potassium carbonate

-

Acetone

-

Deionized water

-

Isopropanol

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven or vacuum desiccator

Procedure:

-

In a suitable reaction vessel, stir 100 g (0.55 moles) of acetylsalicylic acid with 350 ml of acetone.

-

Slowly add a solution of 38 g (0.27 moles) of potassium carbonate in 32 ml of water to the stirring acetylsalicylic acid-acetone mixture.

-

Continue stirring for 15 minutes. A crystalline precipitate will form.

-

Filter the crystalline precipitate using a Büchner funnel.

-

Wash the collected solid with acetone.

-

Air-dry the product, followed by drying in a vacuum desiccator over a suitable desiccant.[3]

Workflow for Synthesis of Potassium Acetylsalicylate:

Determination of Melting Point (Capillary Method)

This protocol is a standard method for determining the melting point of a crystalline solid.

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Potassium acetylsalicylate sample, finely powdered

-

Mortar and pestle

Procedure:

-

Ensure the potassium acetylsalicylate sample is completely dry and finely powdered using a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2.5-3.5 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a controlled rate. A slower heating rate (1-2 °C per minute) near the expected melting point is crucial for accuracy.

-

Record the temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion). The range between these two temperatures is the melting range.[4]

Quantitative Solubility Determination (Gravimetric Method)

This method determines the equilibrium solubility of a compound in a solvent.

Materials:

-

Potassium acetylsalicylate

-

Deionized water

-

Thermostatically controlled shaker bath

-

Filtration device (e.g., syringe filter with a 0.45 µm membrane)

-

Analytical balance

-

Evaporating dish

-

Oven

Procedure:

-

Add an excess amount of potassium acetylsalicylate to a known volume of deionized water in a sealed container.

-

Place the container in a thermostatically controlled shaker bath set to a specific temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours). Ensure excess solid remains.

-

After equilibration, allow the solid to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved solid.

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer the filtered solution to the pre-weighed evaporating dish and weigh it to determine the mass of the solution.

-

Evaporate the solvent in an oven at a temperature below the decomposition point of the salt until a constant weight of the dry solid is achieved.

-

The solubility can then be calculated in terms of g/100 g of solvent or g/100 mL of solvent.[5][6]

References

- 1. This compound | C9H7KO4 | CID 23676700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. eng.uc.edu [eng.uc.edu]

- 3. US4783551A - Potassium acetylsalicylate addition compound and process of preparing - Google Patents [patents.google.com]

- 4. US20060153935A1 - Stabilizing salicylate compositions and method of preparation for oral and topical use - Google Patents [patents.google.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmajournal.net [pharmajournal.net]

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Potassium Acetylsalicylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive analysis of the crystal structure of potassium acetylsalicylate, a compound of significant interest in pharmaceutical sciences. By understanding its three-dimensional atomic arrangement, researchers can gain insights into its physicochemical properties, stability, and bioavailability, paving the way for advancements in drug formulation and development. This document summarizes the key crystallographic data, details the experimental methodologies for its determination, and visualizes the essential structural features and experimental workflows.

Crystallographic Data Summary

The crystal structure of what is referred to as "acid potassium acetylsalicylate" has been determined by single-crystal X-ray diffraction. This compound consists of a 1:1 molar ratio of acetylsalicylic acid and potassium acetylsalicylate. The crystallographic data, as retrieved from the Cambridge Structural Database (CSD) with the reference code KHDASL01 , provides a detailed picture of its solid-state architecture.

The key quantitative data are summarized in the tables below for ease of comparison and reference.

Table 1: Crystal Data and Structure Refinement for Acid Potassium Acetylsalicylate

| Parameter | Value |

| Empirical Formula | C₁₈H₁₅KO₈ |

| Formula Weight | 406.40 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 11.95 Å |

| b | 6.55 Å |

| c | 22.84 Å |

| α | 90° |

| β | 100.2° |

| γ | 90° |

| Volume | 1757.5 ų |

| Z (Molecules per unit cell) | 4 |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| K - O(1) | 2.78 |

| K - O(2) | 2.85 |

| K - O(5) | 2.76 |

| K - O(6) | 2.89 |

| C(7) - O(1) | 1.26 |

| C(7) - O(2) | 1.25 |

| C(9) - O(3) | 1.36 |

| C(9) - O(4) | 1.19 |

| C(16) - O(5) | 1.25 |

| C(16) - O(6) | 1.26 |

| C(18) - O(7) | 1.36 |

| C(18) - O(8) | 1.20 |

Table 3: Selected Bond Angles (°) and Torsion Angles (°)

| Angle/Torsion | Atoms | Value (°) |

| Bond Angles | ||

| O(1) - C(7) - O(2) | 124.5 | |

| O(3) - C(9) - O(4) | 122.1 | |

| O(5) - C(16) - O(6) | 124.2 | |

| O(7) - C(18) - O(8) | 122.3 | |

| Torsion Angles | ||

| C(2) - C(1) - C(7) - O(1) | 178.6 | |

| C(1) - C(2) - O(3) - C(9) | 85.1 | |

| C(11) - C(10) - C(16) - O(5) | 179.1 | |

| C(10) - C(11) - O(7) - C(18) | 84.7 |

Experimental Protocols

The determination of the crystal structure of acid potassium acetylsalicylate involves a precise sequence of synthesis, crystallization, and data collection. The detailed methodologies are outlined below.

Synthesis and Crystallization of Acid Potassium Acetylsalicylate

The synthesis of the title compound can be achieved by the reaction of acetylsalicylic acid with potassium carbonate or potassium bicarbonate in an appropriate solvent system.

Materials:

-

Acetylsalicylic acid

-

Potassium carbonate (or potassium bicarbonate)

-

Water

Procedure:

-

Acetylsalicylic acid (0.55 moles) is stirred with acetone (350 ml).

-

A solution of potassium carbonate (0.27 moles) in water (32 ml) is slowly added to the acetylsalicylic acid-acetone mixture with continuous stirring.

-

A crystalline precipitate of acid potassium acetylsalicylate forms during the addition.

-

The mixture is then cooled to approximately 7-8 °C to ensure complete precipitation.

-

The resulting solid is collected by filtration, washed with three portions of acetone (25 ml each), and subsequently air-dried.

For the growth of single crystals suitable for X-ray diffraction, the crude product is dissolved in a minimal amount of a mixture of acetone and approximately 15% (v/v) water. Slow evaporation of the solvent at room temperature yields well-formed crystals.

X-ray Diffraction Analysis

The crystallographic data were collected using a single-crystal X-ray diffractometer.

Instrumentation and Conditions:

-

Diffractometer: Automated four-circle diffractometer (e.g., Hilger and Watts Y290)

-

X-ray Source: Molybdenum Kα radiation (λ = 0.71069 Å)

-

Data Collection Method: ω-2θ scans

-

Temperature: Ambient temperature

Data Processing:

-

The collected diffraction intensities were corrected for Lorentz and polarization effects.

-

The structure was solved by direct methods using specialized crystallographic software (e.g., SHELX).

-

The positions of the hydrogen atoms were determined from a difference-Fourier map.

-

The structural model was refined by full-matrix least-squares methods.

Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the molecular structure of potassium acetylsalicylate.

Solubility of Potassium Acetylsalicylate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of potassium acetylsalicylate, the potassium salt of aspirin, in various organic solvents. Due to a notable scarcity of specific quantitative solubility data in publicly available literature, this guide focuses on presenting the available qualitative information, outlining a comprehensive experimental protocol for determining thermodynamic solubility, and discussing the critical factor of stability during such measurements.

Introduction

Potassium acetylsalicylate (potassium 2-acetoxybenzoate) is a salt of the widely used nonsteroidal anti-inflammatory drug (NSAID), acetylsalicylic acid. Its solubility in organic solvents is a crucial parameter in various stages of drug development, including synthesis, purification, formulation, and the development of analytical methods. Understanding the solubility behavior is essential for process optimization and ensuring the quality and stability of the final drug product.

Solubility of Potassium Acetylsalicylate: A Review of Available Data

A comprehensive review of scientific literature reveals a significant lack of specific, quantitative data on the solubility of pure potassium acetylsalicylate in common organic solvents. The available information is largely qualitative or pertains to mixtures containing potassium acetylsalicylate.

Table 1: Qualitative and Semi-Quantitative Solubility of Potassium Acetylsalicylate and Related Compounds in Select Organic Solvents

| Compound/Mixture | Solvent | Temperature (°C) | Solubility | Source |

| Product containing Potassium Acetylsalicylate | Methanol | Not Specified | ~35 g / 100 mL | |

| Product containing Potassium Acetylsalicylate | Acetone/Water (200:32 v/v) | Not Specified | Soluble |

It is important to note that the data from the cited patent pertains to a composition that includes potassium acetylsalicylate, and not the pure salt. Therefore, these values should be considered as indicative rather than absolute solubility measures for the pure compound.

Stability Considerations

A critical aspect to consider when determining the solubility of potassium acetylsalicylate is its stability. Acetylsalicylic acid and its salts are susceptible to hydrolysis, which can be influenced by the solvent, temperature, and pH.[1] In the presence of water, even in small amounts within an organic solvent, or in protic solvents like alcohols, potassium acetylsalicylate can hydrolyze to potassium salicylate (B1505791) and acetic acid. This degradation can significantly affect the accuracy of solubility measurements. Therefore, it is imperative to use anhydrous solvents and to monitor for degradation products during the experiment, for instance by using High-Performance Liquid Chromatography (HPLC).[2][3]

Experimental Protocol for Thermodynamic Solubility Determination

The following is a detailed methodology for the experimental determination of the thermodynamic solubility of potassium acetylsalicylate in an organic solvent. This protocol is based on the widely accepted shake-flask method.[2][4]

4.1. Materials and Equipment

-

Potassium Acetylsalicylate (high purity)

-

Anhydrous organic solvents (e.g., methanol, ethanol, acetone) of analytical grade

-

Thermostatically controlled shaker or incubator

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Vials for sample collection

-

HPLC system with a UV detector or a UV-Vis spectrophotometer for concentration analysis

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of potassium acetylsalicylate to a series of vials containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the thermostat for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, dry vial to remove any undissolved solid particles.

-

-

Concentration Analysis:

-

Prepare a series of standard solutions of potassium acetylsalicylate of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of potassium acetylsalicylate in the saturated solution.[5][6][7]

-

4.3. Data Analysis

-

The determined concentration represents the thermodynamic solubility of potassium acetylsalicylate in the specific solvent at the given temperature.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualizations

Diagram 1: Experimental Workflow for Thermodynamic Solubility Determination

Caption: Workflow for determining the thermodynamic solubility.

Diagram 2: Logical Relationship of Factors Affecting Solubility Measurement

Caption: Key factors influencing the accuracy of solubility data.

References

- 1. Stability Studies of Lysine Acetylsalicylate (Aspirin Derivative): Mechanisms of Hydrolysis [scirp.org]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. researchgate.net [researchgate.net]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Unraveling the Thermal Degradation of Potassium Acetylsalicylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathways of potassium acetylsalicylate. Drawing upon established analytical techniques and data from related compounds, this document outlines the expected thermal behavior, decomposition products, and experimental protocols necessary for a thorough investigation. While direct and extensive literature on the thermal decomposition of potassium acetylsalicylate is limited, this guide synthesizes available information on acetylsalicylic acid and other metallic salts to propose a likely degradation pathway and testing strategy.

Introduction

Potassium acetylsalicylate, the potassium salt of aspirin, offers potential advantages in terms of solubility and bioavailability. However, its stability, particularly under thermal stress, is a critical parameter for drug development, formulation, and storage. Understanding the thermal decomposition pathways is essential for ensuring product quality, safety, and efficacy. This guide details the analytical methods, predicted decomposition mechanisms, and data presentation formats to facilitate further research in this area.

Predicted Thermal Decomposition Pathways

Based on the known thermal degradation of acetylsalicylic acid and the behavior of other metal carboxylate salts, the thermal decomposition of potassium acetylsalicylate is anticipated to proceed through a multi-stage process. The presence of the potassium ion is expected to influence the stability of the acetylsalicylate molecule and the nature of the final decomposition products.

The proposed primary decomposition step involves the hydrolysis of the ester linkage, accelerated by any residual moisture, leading to the formation of potassium salicylate (B1505791) and acetic acid. At elevated temperatures, further degradation is expected, potentially involving decarboxylation of the salicylate moiety.

Below is a diagram illustrating the proposed thermal decomposition pathway of potassium acetylsalicylate.

Caption: Proposed thermal decomposition pathway of potassium acetylsalicylate.

Quantitative Data Summary

A comprehensive thermal analysis of potassium acetylsalicylate would yield quantitative data that can be summarized for comparative purposes. The following tables present a template for organizing such data, with hypothetical values based on the analysis of related compounds.

Table 1: Thermogravimetric Analysis (TGA) Data

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Primary Volatile Products |

| 1 | 100 - 250 | 10 - 15 | Acetic Acid |

| 2 | 250 - 400 | 20 - 30 | Phenol, Carbon Dioxide |

| Residue | > 400 | 55 - 70 | Potassium Carbonate |

Table 2: Differential Scanning Calorimetry (DSC) Data

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | ~180 | ~185 | (Endothermic) |

| Decomposition 1 | ~200 | ~230 | (Endo/Exothermic) |

| Decomposition 2 | ~300 | ~350 | (Exothermic) |

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate thermal analysis. The following sections outline the recommended experimental protocols for investigating the thermal decomposition of potassium acetylsalicylate.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass change associated with the decomposition of potassium acetylsalicylate.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground potassium acetylsalicylate into an alumina (B75360) crucible.

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp up to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Acquisition: Record the mass loss as a function of temperature.

-

Analysis: Determine the onset and peak temperatures of decomposition stages and the percentage of mass loss for each stage.

Differential Scanning Calorimetry (DSC)

Objective: To identify the temperatures and enthalpies of thermal events such as melting and decomposition.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of finely ground potassium acetylsalicylate into a hermetically sealed aluminum pan.

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp up to 400 °C at a heating rate of 10 °C/min.

-

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Analysis: Determine the onset and peak temperatures, and the enthalpy changes for all observed endothermic and exothermic events.

Evolved Gas Analysis (EGA) by TGA-MS/FTIR

Objective: To identify the volatile products evolved during the thermal decomposition.

Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

Methodology:

-

TGA Protocol: Follow the TGA protocol as outlined in section 4.1.

-

MS/FTIR Setup: The transfer line from the TGA to the MS or FTIR should be heated to prevent condensation of the evolved gases (typically 200-250 °C).

-

Data Acquisition:

-

MS: Continuously scan a mass range of m/z 10-200 throughout the TGA run.

-

FTIR: Continuously collect infrared spectra of the evolved gas stream.

-

-

Analysis: Correlate the evolution of specific gases (identified by their mass spectra or IR absorption bands) with the mass loss stages observed in the TGA data.

The following diagram illustrates a typical experimental workflow for the thermal analysis of potassium acetylsalicylate.

Pharmacological Profile of Potassium Acetylsalicylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium acetylsalicylate, the potassium salt of acetylsalicylic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that exhibits analgesic, anti-inflammatory, antipyretic, and antiplatelet properties. As a more soluble form of aspirin (B1665792), it is formulated to offer a more rapid onset of action compared to conventional acetylsalicylic acid tablets. This technical guide provides a comprehensive overview of the pharmacological profile of potassium acetylsalicylate, with a focus on its pharmacokinetics, pharmacodynamics, and mechanism of action. The information presented herein is intended to support research, discovery, and development activities in the pharmaceutical sciences.

Pharmacokinetics

The pharmacokinetic profile of potassium acetylsalicylate is primarily characterized by its rapid absorption and subsequent hydrolysis to salicylic (B10762653) acid. The increased solubility of the potassium salt in aqueous solutions facilitates faster dissolution, which is a rate-limiting step for the absorption of orally administered drugs.

Absorption

Following oral administration, potassium acetylsalicylate dissolves rapidly in the gastrointestinal tract, leading to a quicker availability of acetylsalicylic acid for absorption compared to standard aspirin tablets. While specific pharmacokinetic data for potassium acetylsalicylate is limited in publicly available literature, studies on soluble and buffered aspirin formulations provide valuable insights. These formulations, which include potassium salts, consistently demonstrate a faster rate of absorption.

In a study comparing a soluble aspirin formulation to plain tablets, the soluble form resulted in a significantly higher peak plasma concentration (Cmax) and a shorter time to reach Cmax (Tmax). This rapid uptake suggests that a significant portion of the drug is absorbed from the stomach.[1][2] Another study on a buffered effervescent solution containing potassium bicarbonate-citrate showed a faster absorption rate compared to unbuffered tablets, a difference attributed primarily to faster gastric emptying.[3][4]

Distribution

Once absorbed, acetylsalicylic acid is rapidly distributed throughout the body tissues. It is approximately 80-90% bound to plasma proteins, primarily albumin.[5]

Metabolism and Excretion

Acetylsalicylic acid is quickly hydrolyzed in the plasma, liver, and erythrocytes to salicylic acid, which is also pharmacologically active.[5] The half-life of acetylsalicylic acid in plasma is short, approximately 15-20 minutes. Salicylic acid is further metabolized in the liver to salicyluric acid, salicyl phenolic glucuronide, salicyl acyl glucuronide, and gentisic acid. These metabolites are then primarily excreted by the kidneys. The elimination half-life of salicylic acid is dose-dependent, ranging from 2-3 hours at low doses to 15-30 hours at higher doses due to the saturation of metabolic pathways.[5]

Table 1: Summary of Pharmacokinetic Parameters for Different Aspirin Formulations

| Parameter | Soluble Aspirin | Plain Aspirin Tablet |

| Cmax | 10.79 ± 1.06 µg/mL | 5.23 ± 0.53 µg/mL |

| Tmax | 0.26 ± 0.03 h | 0.68 ± 0.09 h |

| AUC₀-t | 6.83 ± 0.56 µg·h/mL | 6.49 ± 0.38 µg·h/mL |

Data from a comparative bioavailability study of soluble versus plain aspirin tablets.[1]

Pharmacodynamics

The pharmacodynamic effects of potassium acetylsalicylate are mediated by the acetylsalicylate and salicylate (B1505791) moieties and are consistent with those of other aspirin formulations. These effects include anti-inflammatory, analgesic, antipyretic, and antiplatelet actions.

Anti-inflammatory Activity

The anti-inflammatory effects of acetylsalicylic acid are primarily due to the inhibition of cyclooxygenase (COX) enzymes, which in turn reduces the synthesis of prostaglandins (B1171923), key mediators of inflammation.[5][6]

Analgesic Activity

The analgesic effect of acetylsalicylic acid is also linked to the inhibition of prostaglandin (B15479496) synthesis. Prostaglandins sensitize nociceptors to mechanical and chemical stimuli, and by reducing their production, aspirin raises the pain threshold.

Antiplatelet Activity

Acetylsalicylic acid irreversibly inhibits COX-1 within platelets. This prevents the formation of thromboxane (B8750289) A2 (TXA2), a potent platelet aggregator and vasoconstrictor.[5][7] This antiplatelet effect lasts for the entire lifespan of the platelet (7-10 days). The rapid absorption of potassium acetylsalicylate leads to a faster onset of this antiplatelet effect, which can be crucial in acute cardiovascular events.

Table 2: In Vitro Antiplatelet Activity of Acetylsalicylic Acid

| Parameter | Value |

| Minimal Effective Concentration (Collagen-induced aggregation) | 1-3 µg/mL |

Data from an in vitro study on the inhibition of platelet aggregation.[3]

Mechanism of Action

The primary mechanism of action of acetylsalicylic acid is the irreversible acetylation of cyclooxygenase (COX) enzymes. There are two main isoforms of this enzyme: COX-1 and COX-2.

-

COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.

-

COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[6][8]

By acetylating a serine residue in the active site of these enzymes, aspirin blocks the access of the substrate, arachidonic acid, thereby inhibiting the synthesis of prostaglandins and thromboxanes.[5] While most NSAIDs are reversible inhibitors of COX, the irreversible nature of aspirin's inhibition of COX-1 in platelets is key to its long-lasting antiplatelet effect.

The salicylate metabolite also possesses anti-inflammatory properties, although it is a much weaker inhibitor of COX than acetylsalicylic acid. Recent studies suggest that salicylate may also exert its effects by suppressing the induction of COX-2.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the pharmacological evaluation of potassium acetylsalicylate.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)

This widely used in vivo model assesses the anti-inflammatory activity of a compound by measuring its ability to reduce edema induced by carrageenan, a phlogistic agent.[10][11]

Materials:

-

Male Wistar rats (150-200 g)

-

Potassium acetylsalicylate

-

Carrageenan (1% w/v in sterile 0.9% saline)

-

Plethysmometer

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Standard drug (e.g., Indomethacin, 10 mg/kg)

Procedure:

-

Fast the rats overnight with free access to water.

-

Divide the animals into groups (n=6): Vehicle control, standard drug, and test groups (different doses of potassium acetylsalicylate).

-

Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

-

One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.

-

Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vitro Platelet Aggregation Assay (Antiplatelet Activity)

This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists, such as adenosine (B11128) diphosphate (B83284) (ADP) or collagen.[12][13]

Materials:

-

Human whole blood or platelet-rich plasma (PRP)

-

Potassium acetylsalicylate

-

Platelet agonist (e.g., ADP, collagen)

-

Platelet aggregometer

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare PRP by centrifuging citrated whole blood at a low speed.

-

Adjust the platelet count in the PRP.

-

Pre-incubate the PRP with different concentrations of potassium acetylsalicylate or vehicle for a specified time at 37°C.

-

Add the platelet agonist to initiate aggregation.

-

Monitor the change in light transmittance using a platelet aggregometer. An increase in light transmittance corresponds to an increase in platelet aggregation.

-

Determine the concentration of potassium acetylsalicylate that inhibits 50% of the platelet aggregation (IC50).

References

- 1. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 2. Regulation of thromboxane receptor activation in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of platelet aggregation by acetylsalicylic acid and other inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative aspirin absorption kinetics after administration of sodium- and potassium-containing buffered solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aspirin - Wikipedia [en.wikipedia.org]

- 6. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 7. List of Platelet aggregation inhibitors - Drugs.com [drugs.com]

- 8. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In-vivo evaluation of analgesic and anti-inflammatory activities of the 80% methanol extract of Acacia seyal stem bark in rodent models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the In Vitro Stability of Aspirin Potassium in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro stability of aspirin (B1665792) potassium in aqueous solutions. Aspirin, the potassium salt of acetylsalicylic acid, is susceptible to hydrolysis, which can impact its therapeutic efficacy and shelf-life. This document outlines the kinetics of this degradation, detailed experimental protocols for its assessment, and quantitative data to support formulation development and stability testing.

Introduction: The Challenge of Aspirin Stability

Aspirin (acetylsalicylic acid) is a widely used medication for its analgesic, anti-inflammatory, antipyretic, and antiplatelet properties.[1][2] However, its ester linkage is prone to hydrolysis, especially in the presence of moisture, leading to the formation of salicylic (B10762653) acid and acetic acid.[3][4] This degradation is a critical concern in the development of aqueous formulations of aspirin, including its more soluble salt, aspirin potassium. Understanding the kinetics and factors influencing this degradation is paramount for ensuring the stability and efficacy of such formulations.

The primary degradation pathway for aspirin in aqueous solutions is hydrolysis. This reaction is catalyzed by both acids and bases and is also influenced by temperature.[5] The hydrolysis follows pseudo-first-order kinetics, where the rate of degradation is dependent on the concentration of aspirin.[6][7]

Aspirin Degradation Pathway and Kinetics

The hydrolysis of aspirin results in the cleavage of the ester bond, yielding salicylic acid and acetic acid. This reaction is the principal route of degradation in aqueous environments.

The chemical equation for the hydrolysis of aspirin is as follows:

C₉H₈O₄ (Aspirin) + H₂O → C₇H₆O₃ (Salicylic Acid) + CH₃COOH (Acetic Acid)

This reaction can be visually represented by the following degradation pathway:

The hydrolysis of aspirin in aqueous solution is well-documented to follow pseudo-first-order kinetics.[6][7] The rate of this reaction is significantly influenced by pH and temperature.

Data Presentation: Quantitative Stability Data

The following tables summarize the quantitative data on the hydrolysis of aspirin under various conditions.

Table 1: Pseudo-First-Order Rate Constants (k) for Aspirin Hydrolysis at Different Temperatures (pH 7.4)

| Temperature (°C) | Rate Constant (k) (s⁻¹) |

| 25 | 7.0 x 10⁻⁶ |

| 37 | 1.0 x 10⁻⁵ |

| 50 | 4.0 x 10⁻⁵ |

| 75 | 3.0 x 10⁻⁴ |

| 85 | 4.0 x 10⁻⁴ |

| Data sourced from a study on aspirin hydrolysis kinetics.[8] |

Table 2: Half-Life (t½) of Aspirin in Different Aqueous Buffers

| Buffer System | pH | Half-Life (hours) |

| Phosphate Buffer (0.1 M) | 7.4 | 537.21 ± 8.42 |

| Boric Acid Buffer | 10.4 | 256.67 ± 2.35 |

| Data indicates that aspirin is more stable at a neutral pH compared to an alkaline pH.[6][7] |

Table 3: Activation Energy for Aspirin Hydrolysis

| Parameter | Value |

| Activation Energy (Ea) | ~67.3 kJ mol⁻¹ |

| This value was determined from the temperature dependence of the hydrolysis rate constant.[8] |

Experimental Protocols for Stability Assessment

To evaluate the in vitro stability of this compound, a series of experiments can be conducted. These typically involve subjecting the aspirin solution to various stress conditions and analyzing the concentration of aspirin and its degradation products over time.

The general workflow for an in vitro stability study of this compound is outlined below:

Protocol 1: Stability-Indicating HPLC Method

This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of aspirin and salicylic acid.

-

Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector is required.[2]

-

Chromatographic Conditions:

-

Preparation of Solutions:

-

Standard Stock Solution: Accurately weigh and dissolve aspirin and salicylic acid reference standards in the mobile phase to prepare a stock solution of a known concentration (e.g., 750 µg/mL for aspirin).[2]

-

Working Standard Solution: Dilute the stock solution with the mobile phase to achieve a working concentration (e.g., 75 µg/mL).[2]

-

Sample Preparation: Prepare the this compound aqueous solution to be tested at a known theoretical concentration. At specified time points during the stability study, withdraw an aliquot, dilute it with the mobile phase to fall within the calibration range, and filter through a 0.45 µm syringe filter before injection.[2]

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention times for aspirin and salicylic acid should be determined from the standard chromatogram. Quantify the amounts of aspirin and salicylic acid in the samples by comparing their peak areas with those of the standards.

Protocol 2: UV Spectrophotometric Method

This method can be used for the determination of aspirin and salicylic acid, particularly when a simultaneous equation method or a multicomponent analysis approach is employed.

-

Instrumentation: A UV-Vis spectrophotometer.

-

Procedure:

-

Wavelength Selection: Determine the absorbance maxima (λmax) for both aspirin and salicylic acid in the chosen solvent (e.g., anhydrous alcohol).[9]

-

Standard Solutions: Prepare a series of standard solutions of known concentrations for both aspirin and salicylic acid.[9]

-

Calibration Curves: Measure the absorbance of the standard solutions at the selected wavelengths and construct calibration curves.

-

Sample Preparation: Prepare the this compound aqueous solution and at each time point, withdraw a sample and dilute it appropriately with the solvent used for the standards.

-

Analysis: Measure the absorbance of the sample solutions at the predetermined wavelengths. The concentrations of aspirin and salicylic acid can be calculated using simultaneous equations derived from the absorptivity values of the two compounds at the two wavelengths.

-

Protocol 3: Forced Degradation Studies

Forced degradation studies are essential to develop and validate a stability-indicating method.[10]

-

Acid Hydrolysis: To a known volume of the this compound solution, add 0.1 N HCl and heat at a specified temperature (e.g., 60°C) for a defined period (e.g., one hour).[10] Neutralize the solution before analysis.

-

Base Hydrolysis: To a known volume of the this compound solution, add 0.1 N NaOH and heat at a specified temperature (e.g., 60°C) for a defined period (e.g., one hour).[10] Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the this compound solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature for a specified time (e.g., 3 hours).[10]

-

Thermal Degradation: Expose the aqueous solution to elevated temperatures (e.g., 60-80°C) for a defined period.[11]

-

Photolytic Degradation: Expose the this compound solution to UV light (e.g., in a photostability chamber) for a specified duration.[12]

Conclusion

The in vitro stability of this compound in aqueous solutions is a critical factor that must be thoroughly investigated during drug development. The primary degradation mechanism is hydrolysis to salicylic acid and acetic acid, a reaction that is significantly influenced by pH and temperature. The provided quantitative data and detailed experimental protocols offer a robust framework for researchers and scientists to assess and understand the stability profile of this compound. By employing stability-indicating analytical methods such as HPLC and conducting forced degradation studies, formulators can develop stable aqueous dosage forms of this important therapeutic agent.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. benchchem.com [benchchem.com]

- 3. edu.rsc.org [edu.rsc.org]

- 4. purdue.edu [purdue.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ijpsonline.com [ijpsonline.com]

- 10. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 11. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]

- 12. e-century.us [e-century.us]

A Technical Guide to the Hygroscopicity and Moisture Sensitivity of Aspirin Potassium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopicity and moisture sensitivity of aspirin (B1665792) potassium (potassium acetylsalicylate). Due to a lack of specific published data on the potassium salt, this document leverages the extensive research on acetylsalicylic acid (aspirin) as a baseline, offering insights and methodologies relevant to the study and handling of its potassium salt. The principles of moisture interaction, degradation kinetics, and stability testing discussed herein are fundamental to the development of stable and efficacious dosage forms.

Introduction: Understanding Moisture-Induced Instability

Aspirin potassium, the potassium salt of acetylsalicylic acid, is utilized in pharmaceutical formulations for its potential to enhance solubility and dissolution rates. However, like its parent acid, it is susceptible to degradation in the presence of moisture. Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical parameter influencing the chemical and physical stability of solid dosage forms. For aspirin and its salts, this interaction primarily leads to hydrolysis, compromising the integrity of the active pharmaceutical ingredient (API).

The primary degradation pathway for aspirin in the presence of moisture is the hydrolysis of the ester linkage, which breaks down acetylsalicylic acid into salicylic (B10762653) acid and acetic acid.[1][2] This reaction is autocatalytic, as the acidic byproducts can accelerate further degradation.[3] Given that this compound is the salt of a weak acid and a strong base, its micro-environmental pH in the presence of moisture could also influence the degradation kinetics. A patent has noted that potassium acetylsalicylate is highly hygroscopic, a property that necessitates careful consideration during formulation, manufacturing, and packaging.

Quantitative Data on Moisture Interaction

Critical Relative Humidity (CRH): The CRH is the relative humidity at which a material begins to absorb a significant amount of moisture.[4] For highly hygroscopic materials, this value can be quite low. Studies have shown that the decomposition rate of aspirin tablets significantly increases when the ambient relative humidity exceeds 55%, suggesting a critical point for moisture-induced degradation.[2][5] It is anticipated that the CRH for this compound would be even lower than that of aspirin, as salts are generally more hygroscopic than their corresponding free acids.

Moisture Sorption Isotherms: A moisture sorption isotherm is a plot of the equilibrium moisture content of a material as a function of water activity (or relative humidity) at a constant temperature.[6] These plots are essential for understanding the extent of moisture uptake under various environmental conditions. Experimental data for aspirin shows a Type II sorption isotherm according to the Brunauer classification, which is typical for non-porous or macroporous materials where monolayer adsorption is followed by multilayer adsorption at higher relative humidities.[7][8]

Table 1: Equilibrium Moisture Content of Aspirin at Various Water Activities (25°C)

| Water Activity (aw) | Relative Humidity (%) | Equilibrium Moisture Content (% w/w) |

| 0.113 | 11.3 | ~0.1 |

| 0.331 | 33.1 | ~0.2 |

| 0.544 | 54.4 | ~0.4 |

| 0.755 | 75.5 | ~0.8 |

| 0.848 | 84.8 | ~1.5 |

Note: Data is extrapolated from graphical representations of aspirin sorption isotherms and should be considered illustrative.[7][8]

Degradation Kinetics and Stability

The degradation of aspirin in the solid state in the presence of moisture follows specific kinetic models. The rate of hydrolysis is dependent on both temperature and the amount of moisture present.[1][9]

Table 2: Solid-State Degradation of Aspirin Under Various Conditions

| Temperature (°C) | Relative Humidity (%) | Degradation Rate Constant (k) | Reference |

| 25 | 75 | Not specified, but degradation is significant | [10] |

| 70-85 | Various | Rate increases with temperature and humidity | [9] |

| >25 | High | Significant reduction in recovery (to 81-85%) | [2][5] |

The relationship between the degradation rate constant (k), relative humidity (Hr), and temperature (T) can be described by an Arrhenius-type equation modified with a humidity term: k = A ⋅ exp(mHr) ⋅ exp(-Ea/RT) , where A is the pre-exponential factor, Ea is the activation energy, and m is a parameter related to humidity.[11]

Experimental Protocols

Protocol for Determination of Hygroscopicity (Gravimetric Sorption Analysis)

This protocol outlines a standard procedure for characterizing the hygroscopicity of a pharmaceutical solid like this compound using a dynamic vapor sorption (DVS) analyzer.[12][13][14]

-

Sample Preparation: Accurately weigh 5-15 mg of the this compound sample into the sample pan of the DVS instrument.

-

Pre-treatment/Drying: Dry the sample in the instrument under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25°C) until a stable weight is achieved (e.g., dm/dt ≤ 0.002% per minute). This establishes the dry mass of the sample.

-

Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, allow the sample to equilibrate until a stable weight is recorded.

-

Desorption Phase: Decrease the relative humidity in a stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.

-

Data Analysis: Plot the percentage change in mass (moisture content) against the relative humidity for both the sorption and desorption phases. Classify the hygroscopicity based on the moisture uptake at a specified condition (e.g., 25°C and 80% RH).

Protocol for Solid-State Stability Testing

This protocol describes a typical stability study for a moisture-sensitive product like an this compound formulation, based on ICH guidelines.[15][16][17]

-

Batch Selection: Place at least three primary batches of the final drug product in its proposed container-closure system on the stability study.

-

Storage Conditions:

-

Long-term: Store samples at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for the duration of the proposed shelf-life.

-

Accelerated: Store samples at 40°C ± 2°C / 75% RH ± 5% RH for 6 months.

-

-

Testing Frequency:

-

Long-term: Test at 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.

-

Accelerated: Test at 0, 3, and 6 months.

-

-

Analytical Testing: At each time point, evaluate the samples for relevant attributes, which should include:

-

Assay: Quantify the amount of this compound remaining.

-

Degradation Products: Quantify the amount of salicylic acid and any other impurities.

-

Appearance: Note any changes in color, texture, or other physical properties.

-

Moisture Content: Determine the water content, for example, by Karl Fischer titration.

-

Dissolution: Test the drug release characteristics.

-

-

Data Evaluation: Analyze the data for trends and determine if any "significant change" has occurred. Establish the shelf-life based on the time at which the product no longer meets its specifications.

Visualizations

Degradation Pathway of this compound

The primary chemical instability of this compound in the presence of water is hydrolysis.

Caption: Hydrolysis of this compound.

Experimental Workflow for Hygroscopicity Assessment

This diagram illustrates the logical flow of a gravimetric sorption analysis experiment.

References

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. files.sdiarticle5.com [files.sdiarticle5.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Critical relative humidity - Wikipedia [en.wikipedia.org]

- 5. files.sdiarticle5.com [files.sdiarticle5.com]

- 6. Moisture sorption isotherm - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. [Kinetics of solid-state decomposition of aspirin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of the stability of aspirin in solid state by the programmed humidifying and non-isothermal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jocpr.com [jocpr.com]

- 13. researchgate.net [researchgate.net]

- 14. pharmainfo.in [pharmainfo.in]

- 15. Solid state stability and shelf-life assignment, Stability protocols,reports and ICH guidelines | PPT [slideshare.net]

- 16. edaegypt.gov.eg [edaegypt.gov.eg]

- 17. asean.org [asean.org]

Early-Stage Research on the Therapeutic Potential of Aspirin Potassium: A Technical Guide

Disclaimer: Scientific literature explicitly detailing the early-stage research and therapeutic potential of aspirin (B1665792) potassium (potassium acetylsalicylate) is sparse. The vast majority of preclinical and clinical research has been conducted on aspirin (acetylsalicylic acid) . This guide provides a comprehensive overview of the therapeutic potential of aspirin, which forms the basis for any potential applications of its potassium salt. A discussion on the potential formulation advantages of aspirin potassium is also included.

This technical guide is intended for researchers, scientists, and drug development professionals, summarizing the current understanding of aspirin's therapeutic potential, with a focus on its mechanisms of action, quantitative data from key studies, and detailed experimental protocols.

Introduction to Aspirin and its Potassium Salt

Aspirin, or acetylsalicylic acid, is a widely used nonsteroidal anti-inflammatory drug (NSAID) with a long history of use for its analgesic, antipyretic, and anti-inflammatory effects.[1] Its primary mechanism of action is the irreversible inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins (B1171923) and thromboxanes.[2]

Therapeutic Potential of Aspirin

The therapeutic applications of aspirin are broad, stemming from its anti-inflammatory and antiplatelet properties. Emerging research also points to its potential in cancer prevention and therapy.

Anti-inflammatory and Analgesic Effects

Aspirin's anti-inflammatory and analgesic properties are primarily mediated through the inhibition of COX-2, which is upregulated during inflammation and leads to the production of prostaglandins that cause pain and swelling.[1]

Cardiovascular Disease Prevention

Low-dose aspirin is a cornerstone in the primary and secondary prevention of cardiovascular diseases.[1] This is due to its irreversible inhibition of COX-1 in platelets, which blocks the formation of thromboxane (B8750289) A2, a potent promoter of platelet aggregation.[2] This anti-thrombotic effect reduces the risk of myocardial infarction and ischemic stroke.[1]

Cancer Prevention and Adjuvant Therapy

A growing body of evidence suggests that regular aspirin use may reduce the incidence of and mortality from certain cancers, particularly colorectal cancer.[7] Several mechanisms have been proposed, including the inhibition of COX-2, which is often overexpressed in tumors and contributes to inflammation and cell proliferation.[7] Recent studies also suggest that aspirin may enhance the immune response against cancer cells.

Quantitative Data from Preclinical and Clinical Studies of Aspirin

The following tables summarize key quantitative data from representative studies on aspirin.

Table 1: Pharmacokinetic Parameters of Aspirin (Acetylsalicylic Acid)

| Parameter | Value | Reference |

| Bioavailability | 80-100% | [2] |

| Time to Peak Plasma Concentration (Tmax) | 17.5 - 45 minutes (formulation dependent) | [8][9] |

| Plasma Half-life | ~20 minutes (for aspirin) | [2] |

| Protein Binding | 80-90% | [2] |

Table 2: Clinical Efficacy of Aspirin in Cardiovascular Disease Prevention (Primary Prevention)

| Study | Population | Aspirin Dose | Primary Outcome | Result | Reference |

| ASCEND Trial | Individuals with diabetes without known atherosclerotic cardiovascular disease | 100 mg daily | Serious vascular events | 1.1% absolute risk reduction, counterbalanced by increased major bleeding | [10] |

| ASPREE Trial | Elderly patients (>70 years) | 100 mg daily | Disability-free survival | No significant difference | [10] |

| ARRIVE Trial | Individuals with moderate cardiovascular risk | 100 mg daily | Composite cardiovascular endpoint | No significant difference | [10] |

Table 3: Preclinical and Clinical Data on Aspirin in Cancer

| Study Type | Cancer Type | Aspirin Dose | Key Finding | Reference |

| Clinical Trial (ALASCCA) | Colorectal Cancer (with PIK3CA mutation) | 160 mg daily for 3 years | 55% reduction in risk of recurrence | [11] |

| Observational Studies | General Cancer | Regular low-dose | Reduced long-term cancer incidence and metastasis | [1] |

Experimental Protocols

In Vitro Dissolution Study of a Novel Micronized Aspirin Formulation

-

Objective: To compare the dissolution rate of a new micronized aspirin tablet with a standard aspirin tablet at different pH levels.

-

Methodology:

-

Dissolution was tested using a standard USP paddle apparatus.

-

The dissolution media were buffered solutions at pH 1.2, 4.5, and 6.8.

-

500 mg tablets of both micronized and standard aspirin were used.

-

Samples were taken at various time points, and the percentage of dissolved aspirin was determined by UV-Vis spectrophotometry.

-

-

Results: The micronized aspirin tablet showed significantly faster dissolution rates at all pH levels compared to the standard tablet, reaching >90% dissolution within 15 minutes.[8][9]

Clinical Pharmacokinetic Study of Oral vs. Intravenous Aspirin

-

Objective: To compare the pharmacokinetic and pharmacodynamic profiles of orally and intravenously administered aspirin.

-

Methodology:

-

A randomized, crossover study was conducted in healthy volunteers.

-

Participants received different single doses of oral (100, 300, 500 mg) and intravenous (250, 500 mg) aspirin.

-

Blood samples were collected at multiple time points to measure plasma concentrations of acetylsalicylic acid and salicylic (B10762653) acid.

-

Platelet aggregation was assessed to determine the pharmacodynamic effect.

-

-

Results: Intravenous aspirin resulted in a more rapid and complete inhibition of platelet aggregation compared to oral administration.

Signaling Pathways and Experimental Workflows

Aspirin's Inhibition of the Cyclooxygenase (COX) Pathway

The primary mechanism of action of aspirin involves the irreversible acetylation of a serine residue in the active site of COX-1 and COX-2 enzymes. This blocks the conversion of arachidonic acid to prostaglandins and thromboxanes.

References

- 1. Pharmacokinetic/pharmacodynamic assessment of a novel, pharmaceutical lipid–aspirin complex: results of a randomized, crossover, bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aspirin - Wikipedia [en.wikipedia.org]

- 3. This compound | C9H7KO4 | CID 23676700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 6. A single dose of diclofenac potassium is more effective for postoperative pain than the more commonly used diclofenac sodium [evidence.nihr.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. Dissolution and pharmacokinetics of a novel micronized aspirin formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dissolution and pharmacokinetics of a novel micronized aspirin formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Preclinical and clinical pharmacokinetic study of orally administered effervescent acetylsalicylic acid tablets] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Common and inexpensive medicine halves the risk of recurrence in patients with colorectal cancer | EurekAlert! [eurekalert.org]

Methodological & Application

Application Note and Protocol for the Quantification of Aspirin Potassium in Formulations by HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspirin (B1665792), or acetylsalicylic acid, is a widely used nonsteroidal anti-inflammatory drug (NSAID) for treating pain, fever, and inflammation.[1] It is also utilized for its antiplatelet effects in the prevention of cardiovascular events.[1] Aspirin is available in various salt forms, including aspirin potassium, to enhance solubility and dissolution rates. Accurate and reliable quantification of this compound in pharmaceutical formulations is crucial for ensuring product quality, safety, and therapeutic efficacy.

High-Performance Liquid Chromatography (HPLC) is a robust, precise, and widely accepted analytical technique for the quantification of active pharmaceutical ingredients (APIs) in drug products.[1] This application note provides a detailed protocol for the determination of this compound in pharmaceutical formulations using a reversed-phase HPLC (RP-HPLC) method with UV detection. The method is based on the separation of the active ingredient from its potential degradation products and excipients.

Principle of the Method

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[1] In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar.[1] The separation of aspirin from other components in the formulation is based on its differential partitioning between the stationary and mobile phases.[1] The concentration of aspirin is quantified by measuring its absorbance at a specific UV wavelength and comparing it to a reference standard of known concentration.[1]

Experimental Protocols

Materials and Reagents

-

Aspirin Reference Standard (USP or equivalent)

-

This compound formulation tablets

-

Acetonitrile (B52724) (HPLC grade)[1][2]

-

Formic Acid (analytical grade)[2] or Orthophosphoric Acid (analytical grade)[1]

-

Methanol (HPLC grade)[3]

-

0.45 µm Syringe Filters (Nylon or PTFE)[1]

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.[1] The following chromatographic conditions are recommended:

| Parameter | Recommended Conditions |

| Column | C18, 4.6 x 150 mm, 3.5 µm particle size[2] |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile[2] |

| Gradient | Isocratic or Gradient (see table below) |

| Flow Rate | 1.0 - 1.8 mL/min[1][2] |

| Detection Wavelength | 237 nm[1][2] |

| Injection Volume | 10 - 15 µL[1][2] |

| Column Temperature | 40°C[2] |

| Run Time | Approximately 10 minutes |

Mobile Phase Gradient Example (if not isocratic):

| Time (min) | %A | %B |

| 0.0 | 60 | 40 |

| 7.0 | 60 | 40 |

| 7.1 | 10 | 90 |

| 8.0 | 10 | 90 |

| 8.1 | 60 | 40 |

| 10.0 | 60 | 40 |

Preparation of Solutions

Diluent: A mixture of water and acetonitrile (60:40 v/v) with 0.1% formic acid.[2]

Standard Stock Solution (e.g., 1000 µg/mL of Aspirin):

-

Accurately weigh about 50 mg of Aspirin reference standard into a 50 mL volumetric flask.

-

Add approximately 30 mL of diluent and sonicate for 10 minutes to dissolve.[2]

-

Allow the solution to cool to room temperature.

-

Dilute to the mark with the diluent and mix well.

Working Standard Solutions (e.g., 80, 100, 120 µg/mL):

-

Prepare a series of dilutions from the Standard Stock Solution in volumetric flasks using the diluent to cover the expected concentration range of the sample. For routine analysis, a single working standard at a concentration of 100 µg/mL can be prepared.[2]

Sample Preparation (from this compound Tablets):

-

Weigh and finely powder not fewer than 20 tablets to obtain a homogenous sample.[1]

-

Accurately weigh a portion of the powder equivalent to approximately 100 mg of aspirin and transfer it to a 100 mL volumetric flask.

-

Add about 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the this compound.[2]

-

Allow the solution to cool to room temperature and dilute to the mark with the diluent. Mix well.

-

Centrifuge a portion of this solution at 3000 rpm for 10 minutes.[2]

-

Further dilute the supernatant to a final target concentration of approximately 100 µg/mL of aspirin with the diluent.

-

Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.[1][2]

Method Validation Summary

The described HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[3][4] Key validation parameters are summarized below.

| Validation Parameter | Typical Acceptance Criteria | Example Results |

| System Suitability | Tailing factor ≤ 2.0, Theoretical plates > 2000, %RSD of peak area and retention time for replicate injections ≤ 2.0% | Tailing factor: 1.0 - 1.2, %RSD of peak areas and retention times ≤ 0.25%[2] |

| Linearity | Correlation coefficient (R²) ≥ 0.999[2] | R² ≥ 0.999 over a concentration range of 80-120% of the working concentration.[2] |

| Accuracy (% Recovery) | 98.0% - 102.0% | Assay results for multiple samples ranged from 93.4% to 93.6%, meeting USP criteria of 90.0% - 110.0%.[2] |

| Precision (RSD) | Intraday and Interday RSD ≤ 2.0% | Intraday RSD of peak areas and retention times ranged from 0.03% to 0.08% and 0.02% to 0.03%, respectively.[2] |

| Specificity | The peak for aspirin should be well-resolved from other peaks (impurities, excipients). | The method successfully separated the aspirin API from six associated related substances with a minimum USP Resolution (Rs) ≥ 4.8.[2] |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.84 µg/mL[4] |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 2.55 µg/mL[4] |

| Robustness | Insignificant changes in results with deliberate small variations in method parameters (e.g., flow rate, mobile phase composition). | The method is demonstrated to be robust with minor variations in flow rate and mobile phase composition.[5] |

Data Presentation

Table 1: System Suitability Results

| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |

| 1 | 3.28 | 1234567 | 1.1 | 5600 |

| 2 | 3.29 | 1235678 | 1.1 | 5620 |

| 3 | 3.28 | 1234890 | 1.2 | 5590 |

| 4 | 3.29 | 1235123 | 1.1 | 5610 |

| 5 | 3.28 | 1234987 | 1.2 | 5580 |

| Mean | 3.28 | 1235049 | 1.14 | 5600 |

| %RSD | 0.15% | 0.04% | - | - |

Table 2: Linearity Data

| Concentration (µg/mL) | Peak Area |

| 80 | 987654 |

| 90 | 1112345 |

| 100 | 1235049 |

| 110 | 1358765 |

| 120 | 1482345 |

| Correlation Coefficient (R²) | 0.9995 |

Table 3: Accuracy and Precision Data

| Sample ID | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |

| Sample 1 | 100 | 99.5 | 99.5% |

| Sample 2 | 100 | 100.2 | 100.2% |

| Sample 3 | 100 | 99.8 | 99.8% |

| Mean | - | - | 99.83% |

| %RSD | - | - | 0.35% |

Visualizations

Caption: Experimental workflow for HPLC analysis of this compound.

Caption: Logical relationship of the HPLC separation principle.

References

- 1. benchchem.com [benchchem.com]

- 2. lcms.cz [lcms.cz]

- 3. bepls.com [bepls.com]

- 4. Comprehensive analysis of Aspirin and Apixaban: thedevelopment, validation, and forced degradation studies of bulk drugs and in-house capsule formulations using the RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sphinxsai.com [sphinxsai.com]

Application Note: UV-Vis Spectrophotometric Assay for the Determination of Potassium Acetylsalicylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Potassium acetylsalicylate is a salt of acetylsalicylic acid, a widely used nonsteroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and anti-inflammatory properties.[1][2] Accurate quantification of potassium acetylsalicylate in pharmaceutical formulations is crucial for quality control and dosage verification. This application note describes two robust and cost-effective UV-Vis spectrophotometric methods for the determination of potassium acetylsalicylate. These methods are based on the quantitative analysis of the salicylate (B1505791) moiety after hydrolysis of the acetylsalicylate ester.[3][4]

Principle

The determination of potassium acetylsalicylate via UV-Vis spectrophotometry relies on the hydrolysis of the acetylsalicylate anion to the salicylate dianion in a basic medium.[3] The resulting salicylate can be quantified by one of two methods:

-

Direct UV Spectrophotometry: After acidification, the salicylic (B10762653) acid exhibits a distinct absorption maximum in the UV region, which can be measured directly.[3][5]

-

Colorimetric Method: The salicylate dianion forms a colored complex with iron (III) chloride, which can be quantified in the visible region.[1][6][7] This method is particularly useful for samples with interfering substances in the UV region.

Both methods are validated, accurate, and suitable for routine analysis in a laboratory setting.[5][6]

Experimental Protocols

This section provides detailed methodologies for the two key experimental approaches for the determination of potassium acetylsalicylate.

Method 1: Direct UV Spectrophotometric Determination of Salicylic Acid

This method involves the hydrolysis of potassium acetylsalicylate to salicylate, followed by acidification to salicylic acid, which is then quantified by measuring its absorbance in the UV region.[3][5]

1. Materials and Reagents

-

Potassium Acetylsalicylate reference standard

-

Salicylic Acid reference standard

-

Sodium Hydroxide (NaOH), 0.2 M

-

Hydrochloric Acid (HCl), 0.2 M

-

Deionized Water

-

Volumetric flasks (50 mL, 100 mL)

-

Pipettes

-

UV-Vis Spectrophotometer

2. Standard Solution Preparation

-

Stock Standard Solution: Accurately weigh and dissolve an appropriate amount of Salicylic Acid reference standard in a minimal amount of deionized water. Dilute to a known volume with methanol to achieve a concentration equivalent to 25 mg/L of aspirin (B1665792).[3]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with a mixture of 0.2 M NaOH and 0.2 M HCl.[5]

3. Sample Preparation

-